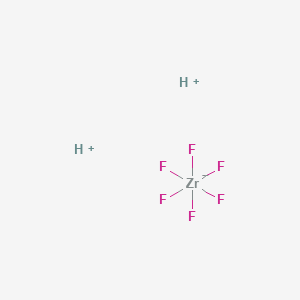

Hexafluorozirconic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexafluorozirconic acid (CAS:12021-95-3) is an inorganic compound with the chemical formula H2ZrF6 . It is a colorless to yellowish liquid with a pungent odor . It is a highly corrosive and toxic liquid that is commonly used as a source of zirconium and fluoride ions in various industrial processes .

Synthesis Analysis

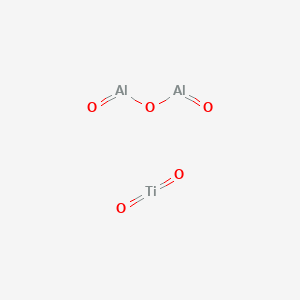

Hexafluorozirconic acid can be synthesized by the reaction of zirconium oxide (ZrO2) with hydrofluoric acid (HF) or ammonium hexafluorozirconate (NH4)2 [ZrF6] . The synthesis of hexafluorozirconic acid involves the following steps:- Hexafluorozirconic acid-based surface pretreatments on steel for corrosion resistance .

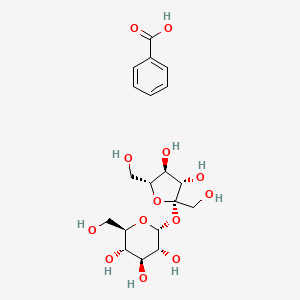

- Preparation of titania photocatalyst synthesized from ionic-liquid-like precursor .

- Synthesis of fluoride-releasing dental monomer .

- As a precursor to ZrO2 ceramic thin films .

Molecular Structure Analysis

The molecular formula of Hexafluorozirconic acid is H2F6Zr . It has an average mass of 207.230 Da and a monoisotopic mass of 205.910767 Da .Chemical Reactions Analysis

Hexafluorozirconic acid is a strong acid with a pH of less than 1 . It dissociates in water to form zirconium and fluoride ions, which are highly reactive and can form complexes with other compounds . It can act as a nucleophile, which means that it can react with electron-deficient species, such as electrophiles .- Metal surface treatment – It is used as a surface treatment agent for metals such as aluminum, titanium, and magnesium. It can remove oxide films and enhance the adhesion of coatings and paints .

- Ceramic and glass production – It is used as a fluxing agent in the production of ceramics and glass .

- Electroplating – It is used as a source of zirconium ions in electroplating processes .

- Catalysts – It is used as a catalyst in various chemical reactions, such as esterification, alkylation, and polymerization .

Physical And Chemical Properties Analysis

Hexafluorozirconic acid is a colorless to yellowish liquid with a pungent odor . It has a molecular weight of 207.22 g/mol and a density of 2.49 g/cm³ at room temperature . The acid is highly soluble in water, ethanol, and other polar solvents, and it reacts violently with organic materials and reducing agents .Wissenschaftliche Forschungsanwendungen

Surface Pretreatments on Steel for Corrosion Resistance

Hexafluorozirconic acid is used for surface pretreatments on steel to enhance its corrosion resistance . The treatment results in the formation of a zirconium oxide (ZrO2) layer on the treated steel, which increases the contact angle of water on the treated steel, promoting the hydrophobicity of the surface .

Preparation of Titania Photocatalyst

Hexafluorozirconic acid is used in the synthesis of titania photocatalysts from ionic-liquid-like precursors . These photocatalysts have applications in various fields, including environmental remediation and solar energy conversion.

Synthesis of Fluoride-Releasing Dental Monomer

Hexafluorozirconic acid is used in the synthesis of fluoride-releasing dental monomers . These monomers are used in dental restorative materials, which can release fluoride ions to help prevent tooth decay.

Precursor to ZrO2 Ceramic Thin Films

Hexafluorozirconic acid serves as a precursor to ZrO2 ceramic thin films . These thin films have applications in various areas, including microelectronics and protective coatings.

Catalyst in Chemical Reactions

Hexafluorozirconic acid acts as a catalyst in various chemical reactions . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process.

Fluorinating Agent in Organic Chemistry

Hexafluorozirconic acid acts as a fluorinating agent, introducing fluorine atoms into organic molecules. This incorporation of fluorine can significantly alter a compound’s properties, often enhancing its stability, hydrophobicity (water repellency), or introducing specific functionalities valuable for drug development or material science.

Safety and Hazards

Hexafluorozirconic acid is a highly toxic and corrosive substance that can cause severe burns, eye damage, respiratory problems, and other health hazards . It can also react violently with water, organic materials, and other chemicals, releasing toxic fumes and causing explosions . Therefore, it is essential to handle and store hexafluorozirconic acid with extreme caution and follow strict safety protocols .

Zukünftige Richtungen

Hexafluorozirconic acid is mainly used as a corrosion inhibitor by customers active in the metal and coatings industry . It shows the highest effectiveness on aluminum though it can be used on other metals as well . Customers are using Hexafluorozirconic acid as an alternative to nickel-based products with less hazardous properties when it comes to environmental as well as health & safety-related regulations . The limitations and future directions of hexafluorozirconic acid are as follows: Hexafluorozirconic acid is highly corrosive and toxic, and its handling requires proper safety measures. The effects of hexafluorozirconic acid on the environment and living organisms are still under investigation.

Wirkmechanismus

Target of Action

Hexafluorozirconic acid (H2ZrF6) is primarily used in the metal and coating industries as a corrosion inhibitor . It is most effective for aluminum but can also be used for other metals . The primary targets of hexafluorozirconic acid are therefore metal surfaces, where it acts to prevent corrosion and enhance the adhesion of coatings and paints .

Mode of Action

Hexafluorozirconic acid is a strong acid that dissociates in water to form zirconium and fluoride ions . These ions are highly reactive and can form complexes with other compounds . In the context of metal surface treatment, hexafluorozirconic acid can remove oxide films and enhance the adhesion of coatings and paints .

Biochemical Pathways

For instance, it is used in the preparation of titanium dioxide photocatalysts and zirconium oxide films, which can be applied in solar cells and other technologies .

Pharmacokinetics

It is known that the compound is highly soluble in water, ethanol, and other polar solvents . This suggests that it could be rapidly absorbed and distributed in biological systems. Due to its high reactivity and corrosive nature, it is unlikely to remain in its original form for long after administration .

Result of Action

The primary result of hexafluorozirconic acid’s action is the prevention of corrosion and enhancement of the adhesion of coatings and paints on metal surfaces . On a molecular level, this involves the removal of oxide films and the formation of complexes with other compounds .

Action Environment

The action of hexafluorozirconic acid can be influenced by various environmental factors. For instance, the compound is stable at room temperature but decomposes at higher temperatures, releasing toxic fumes of hydrogen fluoride and zirconium oxide . Therefore, the efficacy and stability of hexafluorozirconic acid can be affected by temperature and other environmental conditions .

Eigenschaften

IUPAC Name |

hexafluorozirconium(2-);hydron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Zr/h6*1H;/q;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIGZHYPWYIZLM-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].F[Zr-2](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluorozirconium(2-);hydron | |

Q & A

Q1: What makes Hexafluorozirconic Acid suitable for metal surface treatment?

A1: Hexafluorozirconic acid is primarily used to create conversion coatings on metal surfaces, particularly steel and aluminum. [] These coatings are essentially thin layers of zirconium oxide (ZrO2) that form through a chemical reaction between the acid and the metal. [] This ZrO2 layer enhances the metal's corrosion resistance and improves the adhesion of subsequent coatings, such as paints or polymers. [, , , , , ]

Q2: How does the duration of Hexafluorozirconic Acid treatment affect steel?

A2: Longer treatment durations in a Hexafluorozirconic Acid solution lead to the formation of a more robust and protective ZrO2 layer on steel surfaces. [] This enhanced layer translates to increased hydrophobicity, evident from higher water contact angles, and significantly improves the steel's corrosion resistance in saline solutions. []

Q3: Does Hexafluorozirconic Acid pretreatment impact coating adhesion on steel?

A3: Yes, pretreating steel substrates with Hexafluorozirconic Acid noticeably enhances the adhesion of coatings like polyurethane and epoxy. [, ] This improvement stems from the formation of a stronger ZrO2 layer, which provides a more favorable surface for coating adhesion and slows down cathodic delamination. [, ]

Q4: How does the pH of the solution affect the corrosion resistance of Hexafluorozirconic Acid treated steel?

A4: The pH of the solution plays a crucial role in the corrosion resistance of pretreated steel. While Hexafluorozirconic Acid treatment increases corrosion resistance in neutral solutions, it can lead to lower resistance in acidic solutions compared to untreated steel. [] This behavior is attributed to the influence of pH on the properties of the formed ZrO2 layer and its interaction with the corrosive environment. [, ]

Q5: Can Hexafluorozirconic Acid be used to treat aluminum alloys?

A5: Yes, research demonstrates the effectiveness of Hexafluorozirconic Acid in treating aluminum alloys like AA6061-T6 and AA7075-T6. [, ] This treatment enhances the surface properties, wear resistance, and adhesiveness of the alloys, making them more suitable for various applications. [, ]

Q6: Is Hexafluorozirconic Acid a viable alternative to phosphate conversion coatings?

A6: Yes, Hexafluorozirconic Acid presents a promising alternative to traditional phosphate conversion coatings, which pose environmental concerns. [, ] Studies show that Hexafluorozirconic Acid-based treatments can provide comparable or even superior corrosion resistance and paint adhesion, particularly for galvanized steel, making them a more environmentally friendly option. [, ]

Q7: What is the molecular formula and weight of Hexafluorozirconic Acid?

A7: The molecular formula of Hexafluorozirconic Acid is H2ZrF6. Its molecular weight is 207.23 g/mol. []

Q8: Which analytical techniques are commonly used to characterize Hexafluorozirconic Acid treated surfaces?

A8: Several analytical techniques are employed to study the effects of Hexafluorozirconic Acid treatment:

- X-ray photoelectron spectroscopy (XPS): Determines the elemental composition and chemical states of the treated surface, confirming the presence of ZrO2. [, ]

- Scanning electron microscopy (SEM): Provides high-resolution images of the surface morphology, revealing changes in texture and the presence of coatings. [, , , ]

- Contact angle measurements: Assess the hydrophobicity of the treated surface, indicating the effectiveness of the treatment in altering surface energy. [, ]

- Electrochemical impedance spectroscopy (EIS): Evaluates the corrosion resistance of the treated surface by measuring impedance at different frequencies. [, , , , , , ]

- Fourier transform infrared spectroscopy (FTIR): Identifies chemical bonds and functional groups present on the treated surface, providing insights into the chemical interactions. [, , ]

Q9: Can ion chromatography be used to analyze Hexafluorozirconic Acid?

A9: Yes, ion chromatography is a viable method for determining anionic impurities like chloride, bromide, nitrate, and sulfate in Hexafluorozirconic Acid samples. [] This technique is particularly useful for quality control in industrial settings. []

Q10: Are there any other compounds that can be combined with Hexafluorozirconic Acid to enhance its properties?

A10: Yes, research suggests that incorporating various compounds into Hexafluorozirconic Acid solutions can modify the properties of the resulting coatings.

- Nickel and molybdenum salts: Adding these salts to the Hexafluorozirconic Acid solution can lead to the formation of oxide-zirconium coatings with improved adhesion and corrosion resistance, particularly on steel substrates. [, , ]

- Clay nanoparticles: Incorporating clay nanoparticles into epoxy coatings, along with Hexafluorozirconic Acid pretreatment of the steel substrate, results in significantly enhanced anti-corrosive performance and improved coating adhesion. []

- Hydrogen peroxide (H2O2): Adding H2O2 to Hexafluorozirconic Acid baths during the treatment of galvanized steel can lead to the formation of phosphate-free protective nanoceramic coatings with long-term corrosion resistance comparable to phosphate coatings. []

Q11: What are the safety considerations when working with Hexafluorozirconic Acid?

A11: As with any strong acid, handling Hexafluorozirconic Acid requires strict safety precautions.

- Personal protective equipment: Always wear appropriate PPE, including gloves, lab coats, and eye protection, to prevent skin and eye contact. []

- Ventilation: Work in a well-ventilated area to minimize exposure to fumes. []

- Handling and storage: Follow the manufacturer's guidelines for safe handling and storage. Store in tightly sealed containers in a cool, dry place. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143534.png)